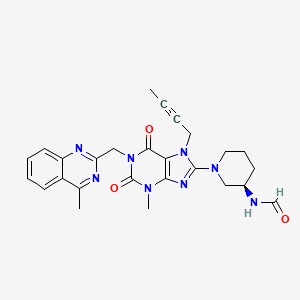
N-Formyl Linagliptin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl Linagliptin is a derivative of Linagliptin, a novel and potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Linagliptin is primarily used in the treatment of type 2 diabetes mellitus due to its ability to increase insulin production and decrease glucagon production by the pancreas . This compound retains the core structure of Linagliptin but includes a formyl group, which may influence its chemical properties and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Linagliptin involves the formylation of Linagliptin. Linagliptin itself is synthesized through a multi-step process that includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate . The formylation step typically involves the use of formylating agents such as formic acid or formic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of Linagliptin and its derivatives, including this compound, involves optimizing the reaction conditions to achieve high yield and purity. This often includes purification steps such as charcolization and crystallization to remove impurities and obtain the desired product in its pure form .
化学反应分析
Types of Reactions
N-Formyl Linagliptin can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield a carboxylic acid derivative, while reduction would yield a hydroxymethyl derivative .
科学研究应用
N-Formyl Linagliptin has several scientific research applications, including:
Chemistry: Used as a model compound to study formylation reactions and the reactivity of formyl groups.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, Linagliptin.
Medicine: Explored for its potential therapeutic effects, especially in the context of diabetes treatment.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
作用机制
N-Formyl Linagliptin, like Linagliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn increases insulin secretion and decreases glucagon release . The formyl group may influence the binding affinity and selectivity of the compound for DPP-4, potentially altering its pharmacokinetic and pharmacodynamic properties .
相似化合物的比较
Similar Compounds
Linagliptin: The parent compound, used primarily for the treatment of type 2 diabetes.
Sitagliptin: Another DPP-4 inhibitor with similar therapeutic effects but different pharmacokinetic properties.
Saxagliptin: A DPP-4 inhibitor with a different chemical structure and pharmacokinetic profile.
Uniqueness
N-Formyl Linagliptin is unique due to the presence of the formyl group, which may confer distinct chemical and biological properties compared to its parent compound and other DPP-4 inhibitors. This structural modification can influence its reactivity, stability, and interaction with biological targets .
属性
分子式 |
C26H28N8O3 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC 名称 |
N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]formamide |
InChI |
InChI=1S/C26H28N8O3/c1-4-5-13-33-22-23(30-25(33)32-12-8-9-18(14-32)27-16-35)31(3)26(37)34(24(22)36)15-21-28-17(2)19-10-6-7-11-20(19)29-21/h6-7,10-11,16,18H,8-9,12-15H2,1-3H3,(H,27,35)/t18-/m1/s1 |
InChI 键 |
IILRNOWSUPYXIV-GOSISDBHSA-N |
手性 SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
规范 SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



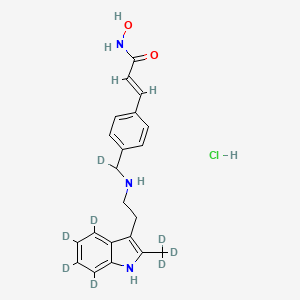
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)
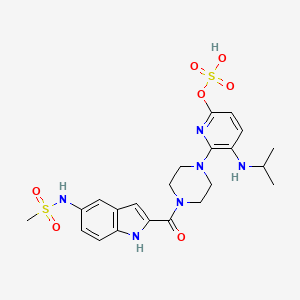
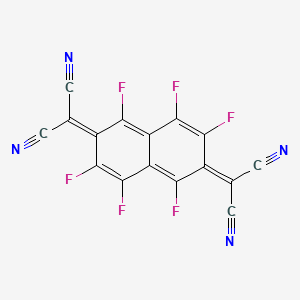
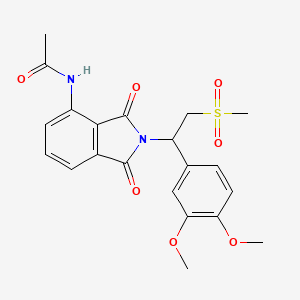
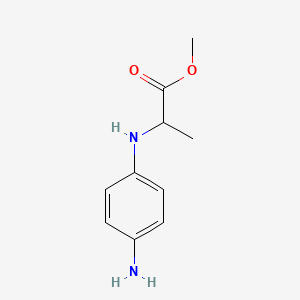
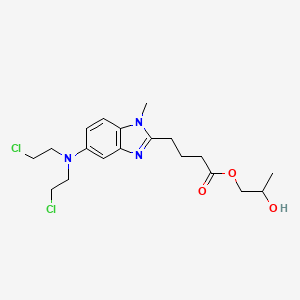
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)


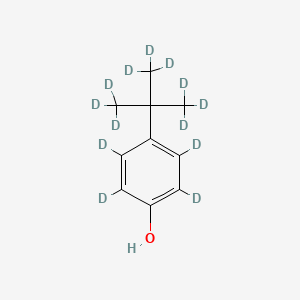
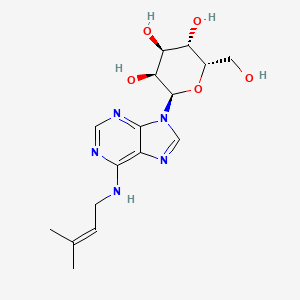
![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)
